molecular formula C22H20F2N6S B2411060 N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-43-4

N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2411060
CAS No.: 946297-43-4
M. Wt: 438.5
InChI Key: KAXJTLDCQKSXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H20F2N6S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N6S/c23-21(24)31-17-10-8-15(9-11-17)26-19-18-14-25-30(16-6-2-1-3-7-16)20(18)28-22(27-19)29-12-4-5-13-29/h1-3,6-11,14,21H,4-5,12-13H2,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJTLDCQKSXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 946297-43-4, is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a difluoromethyl sulfanyl group, which may influence its biological activity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F2N6SC_{22}H_{20}F_{2}N_{6}S with a molecular weight of 438.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number946297-43-4
Molecular FormulaC22H20F2N6S
Molecular Weight438.5 g/mol

Research indicates that compounds similar to this compound often exhibit inhibitory activity against various enzymes, particularly protein kinases. The presence of the difluoromethyl sulfanyl group may enhance binding affinity to target proteins, potentially leading to increased efficacy in modulating biological pathways involved in disease processes.

Antitumor Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant antitumor properties. For instance, a related compound demonstrated selective inhibition of cancer cell lines through the modulation of signaling pathways associated with tumor growth and survival. This suggests that this compound may possess similar antitumor effects.

Inhibitory Activity Against COX Enzymes

The compound's structural characteristics position it as a potential inhibitor of cyclooxygenase (COX) enzymes. A review of related pyrazole derivatives indicated varying degrees of COX-I and COX-II inhibitory activities, with some compounds showing selective inhibition profiles. For example:

CompoundCOX-II IC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73
N-{...}TBDTBD

This data implies that this compound could be evaluated for similar inhibitory activity against COX enzymes.

Neuroprotective Effects

Preliminary studies suggest that pyrazolo derivatives can exert neuroprotective effects through modulation of neuroinflammatory pathways. The potential for this compound to influence neuroprotective signaling could be explored in models of neurodegenerative diseases.

Case Studies and Research Findings

Recent literature has highlighted the significance of pyrazolo derivatives in drug discovery:

  • Antitumor Studies : A study reported that related pyrazolo compounds showed promising results in inhibiting cell proliferation in various cancer models.
  • COX Inhibition : Research on structurally similar compounds revealed effective inhibition against COX-II, supporting further investigation into the anti-inflammatory potential of this compound.
  • Neuroprotection : Evidence from animal models indicates that certain pyrazolo derivatives can reduce neuronal damage in ischemic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.